N,N-Dimethyldodecylamine

Description

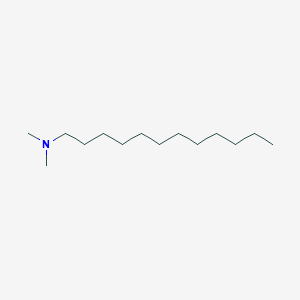

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWDNVOPHGWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride) | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026906 | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

112-18-5, 68390-97-6, 68391-04-8 | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauryldimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL LAURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V2OM30I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYL-1-DODECANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyldodecylamine

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the core physical properties of N,N-Dimethyldodecylamine (DDA), a tertiary amine with significant applications as a chemical intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines used in surfactants, cleaning agents, and cosmetics.[1][2] It also serves as a capping agent in the synthesis of nanoparticles.[3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound.

Core Physical Properties

This compound, also known as lauryldimethylamine, is typically a colorless to pale yellow liquid at room temperature with a characteristic fish-like odor.[4][5][6] It is a combustible material, though not highly flammable.[2] Key physical and chemical identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 112-18-5[1] |

| Molecular Formula | C14H31N[1] |

| Molecular Weight | 213.40 g/mol [4] |

| IUPAC Name | N,N-dimethyldodecan-1-amine[4] |

| Synonyms | Lauryldimethylamine, Dodecyldimethylamine[5] |

A detailed summary of the quantitative physical properties of this compound is presented in Table 1. These values have been compiled from various sources and represent the typical range observed for this compound.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Density | 0.787 g/mL[1][7] | at 20 °C |

| 0.778 g/mL | at 25 °C | |

| Boiling Point | 80-82 °C[1] | at 0.1 mm Hg |

| 110-112 °C[8] | at 3 mmHg | |

| 260 °C[6] | at 760 mmHg (approx.) | |

| 265.2 °C[9] | at 760 mmHg | |

| Melting Point | -20 °C[1][7] | |

| -22 °C[6] | ||

| Flash Point | >110 °C (>230 °F)[1][6] | Closed Cup |

| 113 °C (235.4 °F)[3] | Closed Cup | |

| 118 °C (244.4 °F)[8][10] | ||

| Refractive Index | 1.4375[1][6] | at 20 °C (n20/D) |

| Vapor Pressure | <129 mmHg[1][3] | at 21 °C |

| Water Solubility | Negligible / Very slightly soluble[1][6] | |

| Solubility in Organic Solvents | Soluble in methanol, slightly soluble in chloroform.[1][6] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed in Table 1. These protocols are based on widely accepted laboratory practices and standards, such as those from ASTM International.

2.1 Density Determination

The density of a liquid can be determined using several methods. A common and straightforward approach is the gravimetric method.

-

Principle: Density is calculated as the ratio of mass to volume.

-

Apparatus: A calibrated pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

The container is filled with a known volume of this compound.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.[11][12] The measurement should be performed at a constant, recorded temperature.[13]

-

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

-

Principle: A liquid boils when its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus or a Thiele tube, a thermometer, and a heating source.

-

Procedure (Distillation Method):

-

A small volume of this compound is placed in a distillation flask with a boiling chip.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensing vapor is observed on the thermometer bulb.[15][16]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[4]

-

2.3 Melting Point Determination

For substances that are solid at or below room temperature, the melting point can be determined. This compound has a melting point of approximately -20 °C, so this procedure would require a cryostat.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[17]

-

Apparatus: A melting point apparatus or a Thiele tube with a suitable low-temperature bath, a thermometer, and capillary tubes.

-

Procedure (Capillary Method):

-

A small amount of the solidified sample is introduced into a capillary tube.[2]

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.[17]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.

-

2.4 Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[6]

-

Principle: A volatile substance will flash, but not sustain a burn, at its flash point when an ignition source is present.

-

Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[5][6]

-

Procedure (ASTM D93 - Pensky-Martens Closed-Cup Method):

-

The sample is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[3][8]

-

2.5 Solubility Determination

Solubility is determined by observing the dissolution of a solute in a solvent.

-

Principle: "Like dissolves like" - polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

-

Procedure:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent (e.g., water, methanol, chloroform) is added.[18]

-

The mixture is agitated vigorously.

-

The solution is visually inspected for the presence of undissolved solute. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given amount of solvent at a specific temperature.[7]

-

2.6 Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Principle: The ratio of the speed of light in a vacuum to the speed of light in the substance.[19]

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The line is sharpened and centered, and the refractive index is read from the scale.[19][20] The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]

-

Experimental Workflow Visualization

This compound is a key precursor in the synthesis of various functionalized molecules. The following diagrams illustrate typical experimental workflows.

3.1 Synthesis of Quaternary Ammonium Compounds

Quaternary ammonium salts are synthesized via the quaternization of tertiary amines. This process involves the alkylation of the nitrogen atom in this compound.[21]

Caption: Workflow for the synthesis of a quaternary ammonium salt.

3.2 Role as a Capping Agent in Nanoparticle Synthesis

This compound can act as a capping agent to stabilize nanoparticles and control their growth during synthesis.[22]

Caption: Workflow for nanoparticle synthesis using a capping agent.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. thinksrs.com [thinksrs.com]

- 3. precisionlubrication.com [precisionlubrication.com]

- 4. quora.com [quora.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. delltech.com [delltech.com]

- 7. quora.com [quora.com]

- 8. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. quora.com [quora.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. chemconnections.org [chemconnections.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. westlab.com [westlab.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. digicollections.net [digicollections.net]

- 20. byjus.com [byjus.com]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Dimethyldodecylamine: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is a tertiary amine with a C12 alkyl chain. Its amphiphilic nature, stemming from a long hydrophobic alkyl tail and a polar amine head group, makes it a versatile chemical intermediate in the synthesis of a wide range of commercially and scientifically important molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data for research and development.

Chemical Structure and Formula

This compound is characterized by a dodecyl group and two methyl groups attached to a central nitrogen atom.

-

IUPAC Name: N,N-dimethyldodecan-1-amine[1]

SMILES String: CCCCCCCCCCCCN(C)C[1]

InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to light-colored liquid at room temperature with a characteristic fishy odor.[1][3] It is very slightly soluble in water and is less dense than water.[1][3]

| Property | Value | Reference |

| Melting Point | -20 °C (lit.) | [3][4] |

| Boiling Point | 80-82 °C at 0.1 mmHg (lit.) | [3][4] |

| Density | 0.787 g/mL at 20 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.4375 (lit.) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | <129 mmHg at 21 °C |

Synthesis of this compound

One common industrial synthesis route for this compound is the catalytic hydrogenation of N,N-dimethyldodecylamide.

Experimental Protocol: Catalytic Hydrogenation of N,N-Dimethyldodecylamide

This protocol is based on the findings of a study on the synthesis of this compound over a Ni/γ-Al₂O₃ catalyst.[5][6]

Objective: To synthesize this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide.

Materials:

-

N,N-dimethyldodecylamide

-

Ni/γ-Al₂O₃ catalyst

-

Dimethylamine

-

Hydrogen gas

-

Solvent (e.g., a high-boiling point hydrocarbon)

-

Standard laboratory glassware for high-pressure reactions (autoclave/fixed-bed reactor)

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

Catalyst Preparation: The Ni/γ-Al₂O₃ catalyst is prepared by the reduction of a NiO/γ-Al₂O₃ precursor. This can be achieved in situ within the reactor.

-

Reaction Setup:

-

In a high-pressure reactor (autoclave or fixed-bed reactor), charge the Ni/γ-Al₂O₃ catalyst.

-

Introduce a solution of N,N-dimethyldodecylamide in a suitable solvent.

-

Introduce dimethylamine into the reaction mixture. The presence of dimethylamine helps to suppress the side reaction that produces dodecyl alcohol.[5]

-

-

Reaction Conditions:

-

Pressurize the reactor with hydrogen gas.

-

Heat the reactor to the desired reaction temperature. Optimal conditions from the study suggest a specific temperature and pressure to achieve high conversion and selectivity.[5]

-

Maintain the reaction under constant stirring or flow (in a fixed-bed reactor) for a specified duration.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent and any unreacted starting materials can be removed by distillation.

-

The crude this compound can be purified by fractional vacuum distillation.

-

-

Analysis:

-

The purity of the final product and the conversion of the starting material can be determined by Gas Chromatography (GC). The study reported a conversion of 98.0% and a selectivity of 99.0% for this compound.[5]

-

Applications of this compound

This compound serves as a crucial intermediate in the synthesis of various valuable compounds and finds direct application in several industrial processes.

Precursor for Surfactants

This compound is a key starting material for the production of cationic, amphoteric, and amine oxide surfactants. These surfactants are widely used in cosmetics, cleaning agents, and fabric softeners.[3][4]

A specific application is in the synthesis of zwitterionic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.[3]

Capping Agent in Nanoparticle Synthesis

This compound is utilized as a capping agent to control the growth and stabilize nanoparticles, such as gold-palladium (Au-Pd) core-shell nanoparticles.[3]

This protocol is a generalized procedure based on the co-reduction method described in the literature.[3][7]

Objective: To synthesize this compound-capped Au(core)-Pd(shell) bimetallic nanoparticles.

Materials:

-

Gold(III) chloride (HAuCl₄) solution

-

Palladium(II) chloride (PdCl₂) solution

-

This compound

-

Toluene (or another suitable organic solvent)

-

Reducing agent (e.g., Sodium borohydride, NaBH₄)

-

Standard laboratory glassware

-

UV-Vis spectrophotometer, Transmission Electron Microscope (TEM), and X-ray Diffractometer (XRD) for characterization.

Procedure:

-

Preparation of Precursor Solution:

-

In a flask, prepare a solution of the gold(III) and palladium(II) precursors in toluene.

-

Add this compound to this solution to act as the capping agent. The amine will coordinate with the metal ions.

-

-

Reduction:

-

While stirring vigorously, add a solution of the reducing agent (e.g., NaBH₄ in a suitable solvent) dropwise to the precursor solution.

-

The reduction of the metal ions will lead to the formation of nanoparticles, which is often indicated by a color change in the solution.

-

-

Nanoparticle Formation and Stabilization:

-

Continue stirring the solution for a specified period to ensure complete reaction and stabilization of the nanoparticles by the this compound capping layer.

-

-

Purification:

-

The synthesized nanoparticles can be purified by repeated centrifugation and redispersion in fresh solvent to remove unreacted precursors and excess capping agent.

-

-

Characterization:

-

UV-Visible Spectroscopy: To confirm the formation of the core-shell structure by observing the characteristic surface plasmon resonance (SPR) bands.

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles and to visualize the core-shell structure.

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.

-

Corrosion Inhibitor

Derivatives of this compound can act as effective corrosion inhibitors for metals, particularly in acidic environments. They form a protective film on the metal surface, preventing corrosive agents from reaching it.[7][8]

This protocol outlines a general procedure for evaluating the corrosion inhibition efficiency of this compound derivatives using electrochemical methods.[4][8]

Objective: To evaluate the corrosion inhibition efficiency of a derivative of this compound on mild steel in an acidic medium (e.g., 1M HCl).

Materials:

-

Mild steel coupons (working electrode)

-

Corrosive medium (e.g., 1M HCl)

-

This compound derivative (inhibitor)

-

Potentiostat/Galvanostat for electrochemical measurements

-

Three-electrode electrochemical cell (working electrode, reference electrode e.g., SCE, and counter electrode e.g., platinum)

-

Polishing materials for the working electrode

Procedure:

-

Electrode Preparation:

-

Mechanically polish the mild steel coupons with successively finer grades of emery paper.

-

Degrease the coupons with acetone, rinse with distilled water, and dry.

-

-

Electrochemical Measurements:

-

Set up the three-electrode cell with the prepared mild steel coupon as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

-

Immerse the electrodes in the corrosive medium (1M HCl) without the inhibitor and allow the open-circuit potential (OCP) to stabilize.

-

Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). Record the resulting current.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Repeat the measurements in the corrosive medium containing different concentrations of the this compound derivative inhibitor.

-

-

Data Analysis:

-

Potentiodynamic Polarization: From the Tafel plots (log(current density) vs. potential), determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Electrochemical Impedance Spectroscopy (EIS): Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the Rct values.

-

Antistatic Agent

Derivatives of this compound, particularly quaternary ammonium salts, are effective antistatic agents. They are incorporated into materials like plastics and textiles to dissipate static charges, thereby preventing dust attraction and improving safety and handling.[7]

Asphalt Emulsifier

This compound also finds application as an asphalt emulsifier, contributing to the stability and application of asphalt in road construction.[7]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[9][10]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a versatile and valuable chemical with a broad range of applications, primarily as an intermediate in the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals. Its utility in modern materials science, particularly in the synthesis of nanoparticles, highlights its continued importance in research and development. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in both academic and industrial settings.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of this compound-capped Aucore-Pdshell nanoparticles in toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Dimethyldodecylamine (CAS 112-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is a tertiary amine with the CAS number 112-18-5. This versatile compound serves as a crucial intermediate in the synthesis of a variety of chemicals, including surfactants, quaternary ammonium compounds, and amine oxides.[1][2][3][4][5] Its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar tertiary amine head group, underpins its utility in a range of industrial and research applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and purification protocols, spectral data, applications in research and drug development, and safety and toxicology information. Detailed experimental workflows and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a colorless to light-colored liquid at room temperature with a characteristic fishy odor.[1][5] It is practically insoluble in water but soluble in many organic solvents.[6] Key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₁N | [6] |

| Molecular Weight | 213.40 g/mol | [5][7] |

| Appearance | Colorless to light colored liquid | [1] |

| Odor | Fishy | [5] |

| Melting Point | -20 °C | [4] |

| Boiling Point | 80-82 °C @ 0.1 mm Hg | [4] |

| Density | 0.787 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4375 | [4] |

| Vapor Pressure | <129 mm Hg at 21 °C | [4] |

| Flash Point | >230 °F | [6] |

Table 2: Solubility and Partition Coefficient

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble/Negligible | [6] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [8] |

| Isopropanol | Soluble | [8] |

| Acetone | Soluble | [8] |

| Chloroform | Slightly soluble | [6] |

| N,N-Dimethylformamide | Very soluble | [6] |

| logP (Octanol/Water Partition Coefficient) | 5.9 | [6] |

Synthesis and Purification

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Experimental Protocol: Synthesis via Reductive Amination of Dodecanal

This method involves the reaction of dodecanal with dimethylamine in the presence of a reducing agent.

Materials:

-

Dodecanal

-

Dimethylamine (40% solution in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve dodecanal (1 equivalent) in dichloromethane.

-

Add dimethylamine (2 equivalents, 40% solution in water) to the flask.

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

Experimental Protocol: Synthesis via Alkylation of Dodecylamine

This method involves the methylation of dodecylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Materials:

-

Dodecylamine

-

Formaldehyde (37% solution in water)

-

Formic acid (88%)

-

Sodium hydroxide solution (10 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add dodecylamine (1 equivalent).

-

Add formic acid (3 equivalents) and formaldehyde (3 equivalents, 37% solution in water) to the flask.

-

Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours.

-

Cool the mixture to room temperature and basify by the slow addition of 10 M sodium hydroxide solution until the pH is greater than 10.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude this compound obtained from either synthesis can be purified by fractional vacuum distillation to obtain a high-purity product.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization and Spectral Data

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Set the injector temperature to 250 °C with a split or splitless injection mode.

-

Oven Program: A typical temperature program would be an initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

MS Detector: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

Workflow for GC-MS Analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Table 3: Spectral Data

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | δ ~2.2 ppm (s, 6H, N(CH₃)₂), ~2.2-2.3 ppm (t, 2H, -CH₂-N), ~1.2-1.5 ppm (m, 20H, -(CH₂)₁₀-), ~0.88 ppm (t, 3H, -CH₃) | [2][9] (by analogy) |

| ¹³C NMR | δ ~59.5 ppm (-CH₂-N), ~45.5 ppm (N(CH₃)₂), ~32-22 ppm (alkyl chain carbons), ~14 ppm (terminal -CH₃) | [10] |

| IR (Infrared) | ~2920, 2850 cm⁻¹ (C-H stretch, alkyl), ~2770 cm⁻¹ (C-H stretch, N-CH₃), ~1465 cm⁻¹ (C-H bend, alkyl) | [11] (by analogy) |

| MS (EI) | Molecular Ion [M]⁺ at m/z 213. A prominent fragment is often observed at m/z 58 due to α-cleavage, corresponding to [CH₂=N(CH₃)₂]⁺. | [12] (by analogy) |

Applications in Research and Drug Development

This compound is a versatile compound with applications ranging from being a fundamental chemical intermediate to having direct biological activity.

Chemical Intermediate

The primary use of this compound is as a precursor for the synthesis of other functional molecules.[3]

-

Surfactants: It is a key starting material for the production of this compound N-oxide (DDAO), a widely used non-ionic/zwitterionic surfactant in detergents and for solubilizing proteins in biochemical research.[13][14]

-

Quaternary Ammonium Compounds: It can be quaternized to form cationic surfactants, which are used as fabric softeners, disinfectants, and biocides.[2]

-

Pharmaceutical Intermediates: It has been used as a synthetic intermediate in the preparation of emodin quaternary ammonium salt derivatives, which have shown potential as anticancer agents.[15]

Antimicrobial Activity

As a cationic surfactant at physiological pH, this compound exhibits antimicrobial properties against a range of bacteria and fungi.[16] The primary mechanism of action is the disruption of the cell membrane's integrity.

Mechanism of Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action of this compound.

Experimental Protocol: Evaluation of Antimicrobial Efficacy (Broth Microdilution)

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Role in Drug Delivery

The cationic nature of this compound and similar long-chain amines makes them of interest in the formulation of non-viral gene delivery vectors. Cationic lipids can self-assemble into liposomes that can complex with negatively charged nucleic acids (DNA, RNA) and facilitate their entry into cells.[17][18][19] While this compound itself is a simple molecule, it represents a fundamental structural motif for the design of more complex cationic lipids for use in liposomal and niosomal drug and gene delivery systems.[20]

Safety and Toxicology

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Toxicological Data

| Endpoint | Result | Species | Reference(s) |

| Acute Oral LD50 | 1450 mg/kg | Rat | |

| Skin Corrosion/Irritation | Corrosive | Rabbit | |

| Serious Eye Damage/Irritation | Eye irritation | Rabbit | |

| Aquatic Toxicity | Very toxic to aquatic life | - | [1] |

Handling and Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

Tertiary amines, in general, have been noted to have higher promiscuity in in vitro pharmacological profiling and may have less favorable in vivo toxicology profiles compared to primary and secondary amines.[15][21] This is an important consideration in the context of drug development.

Conclusion

This compound is a valuable chemical with a broad range of applications stemming from its amphiphilic tertiary amine structure. Its role as a key intermediate in the synthesis of surfactants and other specialty chemicals is well-established. Furthermore, its inherent antimicrobial properties and its structural relevance to cationic lipids used in drug delivery systems make it a compound of continued interest to researchers in both industrial and academic settings. A thorough understanding of its physicochemical properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Cationic liposomes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 112-18-5 [chemicalbook.com]

- 5. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound 97 112-18-5 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(112-18-5) 13C NMR [m.chemicalbook.com]

- 11. This compound(112-18-5) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N,N-ジメチルドデシルアミンN-オキシド BioXtra, ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. 13Carbon NMR [chem.ch.huji.ac.il]

- 17. Cationic liposomes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labinsights.nl [labinsights.nl]

- 19. Cationic Liposomes Modified with Polyallylamine as a Gene Carrier: Preparation, Characterization and Transfection Efficiency Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-depth Technical Guide to N,N-Dimethyldodecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyldodecylamine, a tertiary amine that serves as a crucial intermediate in the synthesis of various valuable compounds. This document details its physicochemical properties, outlines key experimental protocols for its synthesis, and explores its applications, particularly as a precursor to the widely used non-ionic surfactant, this compound N-oxide (DDAO).

Core Properties of this compound

This compound, also known as lauryldimethylamine, is a clear, yellowish liquid with a characteristic fish-like odor.[1] It is insoluble in water but soluble in organic solvents.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 213.40 g/mol | [1] |

| Molecular Formula | C14H31N | [2] |

| CAS Number | 112-18-5 | |

| Density | 0.787 g/mL at 20 °C | |

| Boiling Point | 80-82 °C at 0.1 mmHg | |

| Melting Point | -20 °C | |

| Refractive Index | n20/D 1.4375 | |

| Log Kow | 5.47 | [3] |

Experimental Protocols: Synthesis of this compound

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common synthetic routes.

Synthesis from Dodecylamine, Formaldehyde, and Formic Acid

This method, a variation of the Eschweiler-Clarke reaction, provides a cost-effective and high-yielding route to this compound.

Materials:

-

Dodecylamine (20 g, 0.108 mol)

-

Formic acid (5 mL, 0.162 mol)

-

Formaldehyde (5.86 g)

-

Round bottom flask

-

Ice bath

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

Place dodecylamine in a round bottom flask and cool it in an ice bath.

-

Slowly add formic acid dropwise until a clear solution is obtained.

-

To this solution, add formaldehyde.

-

Reflux the reaction mixture at 80°C for 5 hours.

-

After the reaction is complete, evaporate the crude product using a rotary evaporator.

-

Purify the product by crystallization to obtain this compound.

Synthesis via Catalytic Hydrogenation of N,N-Dimethyldodecylamide

This industrial method involves the catalytic hydrogenation of N,N-dimethyldodecylamide.

Materials:

-

N,N-Dimethyldodecylamide

-

Ni/γ-Al2O3 catalyst

-

Dimethylamine

-

Autoclave reactor

Procedure:

-

The NiO/γ-Al2O3 catalyst is reduced in an autoclave.

-

N,N-Dimethyldodecylamide is hydrogenated over the Ni/γ-Al2O3 catalyst.

-

Dimethylamine is introduced into the raw materials to suppress side reactions, such as the formation of dodecyl alcohol and dimethylamine.[4]

-

The reaction is carried out under conditions that promote the conversion of N,N-dimethyldodecylamide to this compound with high selectivity and yield.[4]

Applications in Research and Development

The primary application of this compound is as an intermediate in the synthesis of this compound N-oxide (DDAO), a versatile non-ionic surfactant.

Synthesis of this compound N-oxide (DDAO)

The conversion of this compound to DDAO is a straightforward oxidation reaction.

Caption: Synthesis of DDAO from this compound.

DDAO is widely used in various applications:

-

Biochemical Research: As a non-ionic detergent for solubilizing proteins and studying macromolecular interactions. It is particularly effective for isolating and purifying membrane proteins.

-

Consumer Products: It acts as a foam stabilizer and surfactant in products like dishwashing detergents.

-

Antimicrobial Agent: DDAO exhibits antimicrobial properties against common bacteria such as S. aureus and E. coli.[5]

Biological Activity and Significance

While this compound itself is primarily a synthetic intermediate, its metabolic pathway has been studied. Metabolism generally occurs through the fission of the Calkyl-N bond, forming dimethylamine and decanal, which significantly reduces the toxicity of the parent compound.[3]

The biological significance of this class of molecules is more pronounced in its N-oxide derivative, DDAO. DDAO's ability to interact with and unfold proteins at concentrations above its critical micelle concentration (CMC) makes it a valuable tool in structural biology and protein chemistry.[6]

Logical Workflow: From Synthesis to Application

The following diagram illustrates the logical progression from the synthesis of this compound to its primary application as a precursor for DDAO, which is then utilized in various scientific and commercial fields.

References

- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]

- 6. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of N,N-Dimethyldodecylamine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyldodecylamine, a tertiary amine pivotal in the synthesis of quaternary ammonium compounds, surfactants, and other chemical intermediates. Understanding its solubility is critical for its application in various research and development settings, including drug formulation and material science.

Solubility Profile of this compound

This compound, a long-chain aliphatic tertiary amine, exhibits distinct solubility behavior dictated by its molecular structure, which features a polar amine head and a long, nonpolar hydrocarbon tail.

Aqueous Solubility

The solubility of this compound in water is consistently reported as very low. Qualitative assessments describe its aqueous solubility as "very slightly soluble," "insoluble," or "negligible".[1][2][3][4][5] This poor water solubility is attributed to the hydrophobic nature of the twelve-carbon alkyl chain, which dominates over the polarity of the dimethylamino group.

Solubility in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Qualitative Solubility |

| Water | Protic, Polar | Negligible/Insoluble[1][2][3][4][5] |

| Methanol | Protic, Polar | Slightly Soluble[4] |

| Chloroform | Nonpolar | Slightly Soluble[4] |

| N,N-Dimethylformamide | Aprotic, Polar | Very Soluble[6] |

| Glacial Acetic Acid | Protic, Polar | Sparingly Soluble[6] |

Experimental Determination of Solubility

While specific experimental protocols for determining the solubility of this compound are not extensively published, a general methodology can be derived from standard laboratory practices for assessing the solubility of amines.

General Experimental Protocol for Qualitative Solubility Assessment

This protocol outlines a common method for the initial determination of amine solubility in various solvents.

-

Preparation: Dispense a small, measured amount of this compound (e.g., 100 mg) into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a measured volume of the solvent to be tested (e.g., 3 mL).

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: Allow the mixture to stand and observe for any undissolved solute. The presence of a separate layer or solid particles indicates insolubility or partial solubility.

-

Classification: Based on the visual inspection, classify the solubility as soluble, partially soluble, or insoluble.

For a more quantitative assessment, techniques such as gravimetric analysis, spectroscopy, or chromatography would be employed, where a saturated solution is prepared, and the concentration of the dissolved amine is determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Conclusion

This compound is a chemical with limited aqueous solubility but demonstrates solubility in a range of organic solvents. The lack of extensive quantitative solubility data in publicly accessible literature highlights an area for further investigation, which would be highly beneficial for optimizing its use in various scientific and industrial applications. The provided general experimental protocol serves as a foundational method for researchers to systematically explore its solubility characteristics in novel solvent systems.

References

- 1. This compound | 112-18-5 [chemicalbook.com]

- 2. This compound, 95%, pract. | Fisher Scientific [fishersci.ca]

- 3. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 112-18-5 [m.chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of N,N-Dimethyldodecylamine and its N-Oxide Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N,N-Dimethyldodecylamine and its widely studied derivative, this compound N-oxide (DDAO). Understanding the CMC is fundamental for the application of these amphiphilic molecules in various fields, including drug delivery, biotechnology, and formulation science. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides visual representations of experimental workflows.

Introduction to this compound and its N-Oxide

This compound is a tertiary amine with a 12-carbon alkyl chain, rendering it hydrophobic, and a dimethylamino head group, which is weakly hydrophilic. Its N-oxide derivative, this compound N-oxide (DDAO), also known as lauryldimethylamine oxide (LDAO), is a zwitterionic or non-ionic surfactant depending on the pH of the solution.[1][2] At acidic pH, the amine oxide group can be protonated, leading to cationic behavior, while at neutral to high pH, it is non-ionic.[1][3] This pH-dependent nature influences its self-assembly into micelles. Due to its extensive use in biochemical applications, such as the solubilization and purification of membrane proteins, the CMC of DDAO is more extensively characterized in scientific literature than its tertiary amine precursor.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a key parameter that indicates the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This process is influenced by several factors, including temperature, pH, and the ionic strength of the medium. The following tables summarize the available quantitative data for the CMC of this compound N-oxide (DDAO). Currently, there is a lack of readily available and specific CMC data for the non-oxidized this compound in the public domain.

Table 1: Critical Micelle Concentration of this compound N-Oxide (DDAO) in Aqueous Solution

| Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| 25 | 1-2 | Not Specified | |

| 25 | 1.57 | Surface Tension | [4] |

| Not Specified | 0.33* | Surface Tension | [4] |

*Note: This value is for a biodegradable analogue, N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO), which was found to be more hydrophobic.

Table 2: Effect of Ionic Strength on the CMC of this compound N-Oxide (DDAO) at 25°C

| NaCl Concentration (M) | CMC of Cationic DDAO (mM) | CMC of Non-ionic DDAO (mM) | Method of Determination | Reference |

| 0 | ~1.7 | ~1.7 | Surface Tension | [5] |

| 0.01 | ~1.2 | ~1.6 | Surface Tension | [5] |

| 0.03 | ~0.8 | ~1.5 | Surface Tension | [5] |

| 0.1 | ~0.4 | ~1.3 | Surface Tension | [5] |

| 0.3 | ~0.18 | ~1.1 | Surface Tension | [5] |

| 1.0 | ~0.05 | ~0.7 | Surface Tension | [5] |

| 3.0 | ~0.01 | ~0.3 | Surface Tension | [5] |

Experimental Protocols for CMC Determination

The determination of the critical micelle concentration can be achieved through various experimental techniques that monitor a change in a physicochemical property of the surfactant solution as a function of its concentration.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.

Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

-

Solution Preparation: A stock solution of the surfactant (e.g., DDAO) is prepared in a suitable solvent (typically high-purity water). A series of dilutions are then made from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A tensiometer, which can employ methods such as the du Noüy ring, Wilhelmy plate, or pendant drop, is used to measure the surface tension.

-

Measurement:

-

The tensiometer is calibrated according to the manufacturer's instructions.

-

The surface tension of the pure solvent is measured as a baseline.

-

The surface tension of each diluted surfactant solution is measured, typically starting from the most dilute to minimize contamination.

-

For each measurement, it is crucial to allow the system to reach equilibrium.

-

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot (the steeply decreasing part and the plateau).

Conductivity Method

This method is particularly suitable for ionic surfactants, but can also be used for zwitterionic surfactants like DDAO under conditions where they carry a net charge.

Principle: The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers, which act as charge carriers.[6] Above the CMC, the formation of micelles, which are larger and have a lower mobility than the individual monomers, leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[6]

Detailed Methodology:

-

Solution Preparation: A series of surfactant solutions of known concentrations are prepared, similar to the surface tension method.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.

-

Measurement:

-

The conductivity cell is rinsed with and then filled with the surfactant solution, starting from the lowest concentration.

-

The conductivity of each solution is measured after temperature equilibration.

-

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.

Principle: Certain fluorescent molecules, known as probes (e.g., pyrene), have fluorescence properties that are sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, the probe is in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe, such as a shift in the emission wavelength or a change in the intensity of certain vibronic bands.[7]

Detailed Methodology:

-

Solution Preparation: A series of surfactant solutions are prepared. A small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene in a volatile solvent like acetone) is added to each solution. The solvent is then evaporated, leaving the probe dispersed in the surfactant solutions.

-

Instrumentation: A fluorescence spectrophotometer is used to measure the fluorescence spectra.

-

Measurement:

-

The fluorescence emission spectrum of the probe is recorded for each surfactant concentration at a fixed excitation wavelength. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.

-

-

Data Analysis: The ratio of the fluorescence intensities (e.g., I1/I3 for pyrene) is plotted against the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for CMC determination.

Caption: Workflow for CMC determination using the surface tension method.

Caption: Workflow for CMC determination using the conductivity method.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a critical parameter for understanding and utilizing the properties of this compound and its N-oxide derivative. While extensive data is available for DDAO, particularly concerning the influence of ionic strength, further research is needed to fully characterize the CMC of the parent amine and the effects of a broader range of pH and temperature conditions on DDAO. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately determine the CMC and further investigate the behavior of these important surfactants.

References

- 1. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical and solubilization properties of N, N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide: a biodegradable nonionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Method of Determination of CMC | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

N,N-Dimethyldodecylamine: An In-depth Technical Guide to its Surfactant Properties and the Prevalent N-Oxide Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties associated with N,N-Dimethyldodecylamine and its more commonly studied and utilized derivative, this compound N-oxide (DDAO). While this compound serves as a crucial intermediate in the synthesis of various surfactants, it is the N-oxide form that exhibits the extensive and well-documented surfactant characteristics sought after in research and pharmaceutical applications.[1][2] This guide will first address the known properties of this compound before delving into a detailed exploration of the surfactant profile of DDAO.

This compound: A Surfactant Precursor

This compound is a tertiary amine that is primarily utilized as a chemical intermediate for the production of quaternary ammonium compounds, amine oxides, and betaine surfactants.[2] Its own surfactant properties are not extensively documented in scientific literature, with its principal role being a building block for more complex surfactant molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H31N | [2][3] |

| Molecular Weight | 213.41 g/mol | [4] |

| Appearance | Clear to slightly hazy, colorless to yellow liquid | [3][5] |

| Odor | Fish-like | [3][5] |

| Melting Point | -20 °C | [2] |

| Boiling Point | 80-82 °C at 0.1 mmHg | [2] |

| Density | 0.787 g/mL at 20 °C | [2] |

| Surface Tension | 25.2 mN/m (at 1 g/L and 25°C) | [2] |

| Solubility | Insoluble in water | [3][5] |

This compound N-oxide (DDAO): A Versatile Zwitterionic Surfactant

This compound N-oxide, also known as lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant at neutral and acidic pH and non-ionic at high pH.[6][7] It is widely recognized for its use in various applications, including as a foam booster in detergents, for the solubilization and purification of membrane proteins, and in personal care products.[6][7][8]

Core Surfactant Properties of DDAO

The surfactant properties of DDAO are well-characterized and are summarized in the table below.

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 1-2 mM | In water | |

| Critical Micelle Concentration (CMC) | 1.57 mM | - | [9] |

| Aggregation Number | ~57.5 | - | [9] |

| Cloud Point | Not exhibited | 293-373 K | [9] |

| Molecular Weight | 229.40 g/mol | - |

Experimental Protocols for Determining Surfactant Properties

The determination of the surfactant properties of DDAO involves several key experimental techniques.

1. Critical Micelle Concentration (CMC) Determination:

-

Surface Tension Method: The CMC is determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[10][11] A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.[11]

-

Conductivity Method: This method is suitable for ionic or zwitterionic surfactants. The electrical conductivity of the surfactant solution is measured as a function of its concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the formation of micelles and thus the CMC.[12]

-

Fluorescence Probe Method: A fluorescent probe, such as pyrene, is added to the surfactant solutions. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Upon micelle formation, the pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum, which can be used to determine the CMC.[6][7]

2. Aggregation Number Determination:

-

Light Scattering Techniques: Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are powerful methods for determining the aggregation number of micelles. SLS measures the time-averaged intensity of scattered light to determine the molar mass of the micelles, from which the aggregation number can be calculated. DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of the micelles.[9]

3. Cloud Point Determination:

-

For non-ionic and some zwitterionic surfactants, the cloud point is the temperature at which an aqueous solution of the surfactant becomes cloudy as it is heated. This phase separation is reversible upon cooling. The cloud point is typically determined by visual observation of the solution in a temperature-controlled water bath.

4. Krafft Point Determination:

The Krafft temperature is the minimum temperature at which a surfactant forms micelles.[13][14] Below the Krafft point, the solubility of the surfactant is lower than its CMC.[13] It is determined by measuring the solubility of the surfactant as a function of temperature. The Krafft point is the temperature at which a sharp increase in solubility occurs, corresponding to the onset of micelle formation.[15]

Logical Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for characterizing the key properties of a surfactant like DDAO.

Caption: Workflow for the synthesis and characterization of DDAO surfactant properties.

Signaling Pathway of Micelle Formation

The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist predominantly as monomers in solution and at interfaces. As the concentration increases to the CMC, the monomers self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the aqueous environment in the core, and the hydrophilic head groups are exposed to the water.

Caption: Schematic of micelle formation as surfactant concentration increases.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 112-18-5 [chemicalbook.com]

- 3. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95%, pract. | Fisher Scientific [fishersci.ca]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]

- 9. Physicochemical and solubilization properties of N, N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide: a biodegradable nonionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. Critical Micelle Concentration - Kibron [kibron.com]

- 12. researchgate.net [researchgate.net]

- 13. Krafft temperature - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. scispace.com [scispace.com]

A Technical Guide to N,N-Dimethyldodecylamine N-oxide (LDAO): Properties, Protocols, and Applications

Abstract